molecular formula C23H29N5O3 B3297807 8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896301-63-6

8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3297807
CAS No.: 896301-63-6
M. Wt: 423.5 g/mol
InChI Key: KXTZIXQFPUNXOT-UHFFFAOYSA-N
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Description

8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex imidazo[2,1-f]purine-dione core structure, which is of significant interest in medicinal chemistry and drug discovery. Compounds within this structural class are frequently investigated for their potential as therapeutic agents and as tools for biochemical probing . The specific modifications on the core scaffold, including the 4-butylphenyl and 2-methoxyethyl substituents, are designed to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability. Researchers can utilize this compound in various early-stage in vitro studies to explore its mechanism of action, receptor interactions, and potential research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the buyer to determine the suitability of this product for their particular purpose. For specific technical data and analytical information, please contact our scientific support team. Key Features: • High chemical purity verified by advanced analytical methods. • Complex molecular structure suitable for specialized research. • Intended for laboratory and research applications in vitro.

Properties

IUPAC Name

6-(4-butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-6-7-8-17-9-11-18(12-10-17)27-15(2)16(3)28-19-20(24-22(27)28)25(4)23(30)26(21(19)29)13-14-31-5/h9-12H,6-8,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTZIXQFPUNXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antidepressant and anxiolytic effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure includes a purine core substituted with a butylphenyl group and a methoxyethyl group. This unique arrangement is believed to influence its biological activity by modulating interactions with specific receptors and enzymes.

Antidepressant Effects

Recent studies have highlighted the potential of this compound as an antidepressant. A series of derivatives were synthesized and evaluated for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The findings suggest that certain derivatives exhibit significant antidepressant-like effects in animal models.

  • Key Findings :
    • The compound showed high affinity for 5-HT1A receptors.
    • In vivo tests indicated that selected derivatives significantly reduced immobility time in the forced swim test (FST), suggesting antidepressant activity.
    • One derivative was found to be more potent than diazepam in reducing anxiety-like behavior in mice .

Anxiolytic Activity

The anxiolytic properties of the compound were assessed through behavioral tests. The results indicated that certain derivatives not only acted on serotonin receptors but also inhibited PDE4B and PDE10A, which are implicated in anxiety regulation.

  • Case Study :
    • In a study involving the administration of a specific derivative at a dose of 2.5 mg/kg, significant anxiolytic effects were observed compared to control groups. This suggests potential therapeutic applications in anxiety disorders .

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly serotonin pathways. The inhibition of phosphodiesterases may also play a crucial role in enhancing cyclic AMP levels, thereby influencing mood regulation.

Comparative Biological Activity

To better understand the biological activity of this compound compared to related compounds, the following table summarizes key pharmacological properties:

Compound Name5-HT1A AffinityAnxiolytic EffectPDE InhibitionNotes
8-(4-butylphenyl)-3-(2-methoxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneHighSignificantModeratePotential antidepressant
Derivative AModerateMildHighLess effective than target compound
Derivative BLowNoneLowNot suitable for therapeutic use

Q & A

Q. What are the recommended synthetic routes for 8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with purine derivatives functionalized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React a purine core with alkylating agents (e.g., 4-butylphenyl bromide) under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours to introduce the 4-butylphenyl group .
  • Step 2: Introduce the 2-methoxyethyl moiety via Mitsunobu reaction or SN2 displacement, using 2-methoxyethyl tosylate and a base like NaH in THF .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the methoxyethyl group shows a triplet at δ 3.4–3.6 ppm (¹H) and a singlet for the methyl groups at δ 1.8–2.1 ppm .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₃H₃₀N₅O₃: 448.2345; observed: 448.2342) ensures molecular formula accuracy .
  • IR Spectroscopy: Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., Aurora A) or phosphodiesterases using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM indicate potent inhibition .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values with control compounds like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Replace the 4-butylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., 1-phenylethyl) to assess steric/electronic effects on receptor binding .
  • Methoxyethyl vs. Ethoxyethyl: Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) to determine optimal alkoxy chain length .
  • Data Analysis: Use multivariate regression models to correlate substituent parameters (Hammett σ, LogP) with IC₅₀ values .

Q. What advanced spectroscopic techniques resolve ambiguities in regiochemistry?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Distinguish between N-methyl and O-methyl groups. NOE correlations between the methoxyethyl protons and imidazole protons confirm substituent orientation .
  • X-ray Crystallography: Resolve tautomeric forms of the purine core. For example, the dione moiety adopts a planar conformation stabilized by intramolecular H-bonds .

Q. How can computational modeling predict binding modes with target proteins?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., PDB: 4UYN). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu211 in Aurora A) .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. RMSD <2 Å indicates stable binding .

Q. How to address contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Bioavailability Studies: Measure plasma concentration-time profiles (LC-MS/MS) after oral administration in rodents. Low AUC may explain efficacy gaps .
  • Metabolite Identification: Incubate with liver microsomes; detect phase I metabolites (e.g., hydroxylation at the butyl chain) via UPLC-QTOF .
  • Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance solubility (>50 µg/mL in PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(4-butylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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